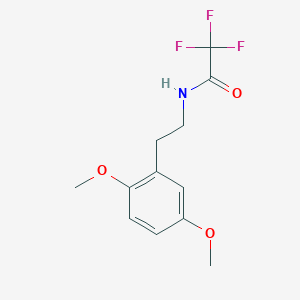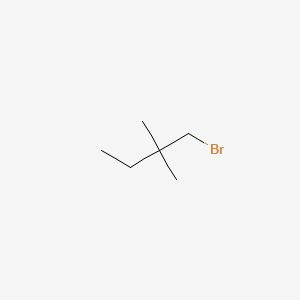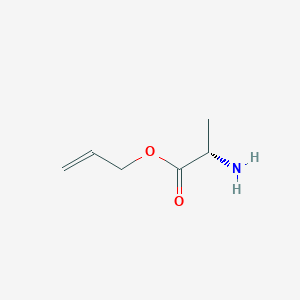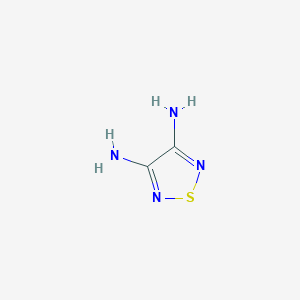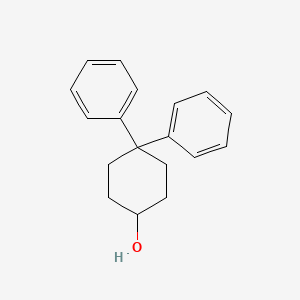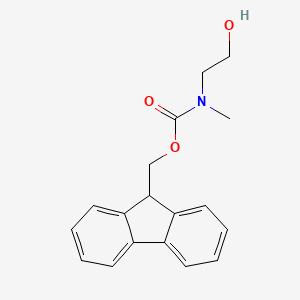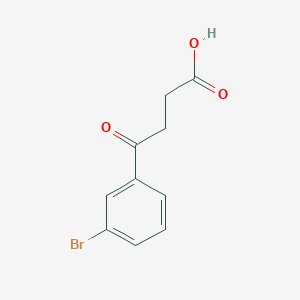
4-(3-Bromophenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-4-oxobutanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields of chemistry and biology. It is a derivative of 4-oxobutanoic acid with a bromophenyl group at the 4-position, which can serve as a key starting material for the synthesis of various heterocyclic compounds with expected antibacterial activities .
Synthesis Analysis
The synthesis of 4-(3-Bromophenyl)-4-oxobutanoic acid and its derivatives has been explored in several studies. One approach involves the use of a copper-catalyzed cross-coupling reaction to synthesize a surfactant containing a benzene ring, which is a derivative of 4-(3-Bromophenyl)-4-oxobutanoic acid . Another study describes the use of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, as a precursor for the preparation of a series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, under Aza–Michael addition conditions .
Molecular Structure Analysis
The molecular structure of derivatives of 4-(3-Bromophenyl)-4-oxobutanoic acid has been characterized using various spectroscopic techniques. For instance, the structure of a surfactant derivative was confirmed by FTIR, 1H-NMR, 13C-NMR, and HRMS, and its purity was checked by HPLC . In another study, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, revealing a triclinic unit cell in the P-1 space group .
Chemical Reactions Analysis
The reactivity of 4-oxobutanoic acid derivatives has been investigated, particularly in oxidation reactions. A study on the kinetics and mechanism of the oxidation of substituted 4-oxobutanoic acids by N-bromophthalimide in aqueous acetic acid medium showed that the reaction is second-order and the rate increases linearly with [H+], indicating the formation of a hypobromous acidium ion as the reactive species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-Bromophenyl)-4-oxobutanoic acid derivatives have been studied extensively. The surfactant derivative forms unusual large-diameter premicellar aggregation below the critical micelle concentration (CMC), as shown by dynamic light scattering and atomic force microscopy . The thermal stability and melting point of a semi-organic nonlinear optical crystal derived from a related compound were determined to be stable up to 130 °C with a melting point of 163 °C . Additionally, the first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of another derivative were reported, providing insights into the charge transfer and stability of the molecule .
Wissenschaftliche Forschungsanwendungen
1. Biological Activities of Pyrazoline Derivative
- Application Summary : A newly synthesized pyrazoline derivative, which includes a 4-bromophenyl group, has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
- Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results or Outcomes : The study is the first novel research to investigate these potentials .
2. Synthesis of Borinic Acid Derivatives
- Application Summary : Borinic acids, including those with a bromophenyl group, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : The paper reviews the recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs .
3. Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . It’s used in the synthesis of various organic compounds, including those containing a bromophenyl group .
- Methods of Application : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction involves oxidative addition and transmetalation .
- Results or Outcomes : The review analyses the seven main classes of boron reagent that have been developed .
4. Electrophilic Aromatic Substitution
- Application Summary : Electrophilic aromatic substitution is a common reaction in organic chemistry, involving the substitution of a substituent (such as a bromophenyl group) on an aromatic ring .
- Methods of Application : The reaction involves the attack on the carbon atoms of the aromatic ring .
- Results or Outcomes : The outcome of the reaction is the formation of a new compound with the substituent attached to the aromatic ring .
5. Palladium Catalyzed Suzuki-Miyaura Cross-Couplings
- Application Summary : The Suzuki-Miyaura cross-coupling reaction is a widely used method for the construction of carbon-carbon bonds . It’s used in the synthesis of various organic compounds, including those containing a bromophenyl group .
- Methods of Application : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction involves oxidative addition and transmetalation .
- Results or Outcomes : The reaction is used for the construction of carbon-carbon bonds .
6. Biological Activities of Pyrazoline Derivatives
- Application Summary : Pyrazolines and their derivatives, including those with a bromophenyl group, have been studied for their biological and pharmacological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Methods of Application : The study involved the synthesis of a new pyrazoline derivative and testing its effects on various biological systems .
- Results or Outcomes : The study found that the newly synthesized pyrazoline derivative had significant biological activity .
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMSZUNULHZOJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427281 |
Source


|
| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-4-oxobutanoic acid | |
CAS RN |
62903-13-3 |
Source


|
| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

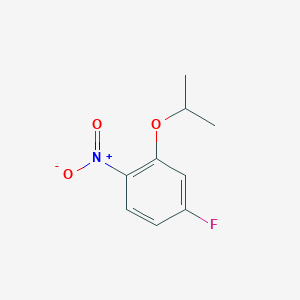
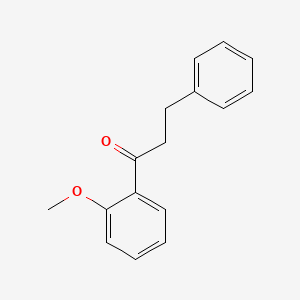





![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)
